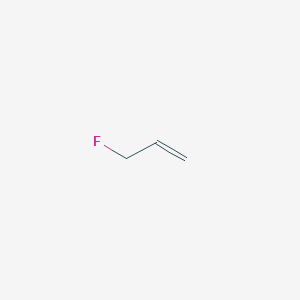

Allyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Allyl fluoride plays a significant role in organic synthesis . It is used in the formation of π-allyl complexes in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions .

Method of Application: In these reactions, allyl fluorides are used as superior precursors for the generation of π-allyl complexes. Upon ionization, they liberate fluoride anions for activation of silylated nucleophiles .

Results and Outcomes: This method provides a mild in situ desilylation strategy to reveal nucleophilic carbon centers that could be used to overcome the pKa limitation of “hard” nucleophiles in enantioselective transformations .

Application in Density Functional Theory (DFT)

Allyl fluoride is used in the study of allylic fluorination reactions through the application of density functional theory (DFT) calculations .

Results and Outcomes: The outcomes of these computations are subsequently subjected to thorough analysis, encompassing crucial facets such as transition states and energy barriers . This analytical depth enhances the fundamental understanding of the reaction mechanism and sheds light on the underlying factors influencing its feasibility and efficiency .

Application in Pharmaceutical Industry

Allyl fluoride is used in the synthesis of organofluorine compounds, which are significant in the pharmaceutical industry .

Method of Application: The incorporation of fluorine in pharmaceutical compounds is achieved through allylic fluorination reactions .

Results and Outcomes: Approximately 20% of all marketed pharmaceutical drugs contain at least one fluorine atom . The unique physicochemical properties conferred by the incorporation of fluorine in organic molecules enhance the stability of the molecule .

Application in Polymer Industry

Allyl fluoride is used in the synthesis of fluorinated polymers . These polymers have unique properties due to the strong carbon–carbon bonds and extremely stable carbon–fluorine bonds .

Method of Application: The synthesis of functionalized fluorinated oligomers can be carried out by radical oligomerization of acrylic monomers in the presence of a functional mercaptan .

Results and Outcomes: These fluorinated polymers have found applications in various industries due to their increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties .

Application in Material Science

Allyl fluoride is used in the synthesis of branched, linear (E)- and (Z)-allyl fluorides from allyl carbonates under Ir-catalysis .

Method of Application: This transformation uses TBAF·4 t BuOH as the fluoride source and [Ir (COD)Cl] 2 as the catalyst .

Results and Outcomes: This method is characterized by a high degree of structural conservation in going from substrates to the products .

Application in Environmental Science

Fluoride, including compounds like Allyl fluoride, is a widespread groundwater pollutant . More than 200 million people, from 25 nations, are suffering from fluorosis .

Method of Application: Adsorption is the most common technique for defluoridation .

Results and Outcomes: The efficiency, sorbate disposal and continuous supply of efficient sorbates are still problematic .

Application in Energy Industry

Allyl fluoride is used in the energy industry, particularly in the production of fluorinated hydrocarbons . These compounds are used in a variety of applications, including refrigerants, propellants, and insulation foams .

Method of Application: The production of these fluorinated hydrocarbons typically involves the reaction of allyl fluoride with other compounds under controlled conditions .

Results and Outcomes: The resulting fluorinated hydrocarbons have unique properties, such as low boiling points and high thermal stability, making them ideal for use in the energy industry .

Application in Food Industry

Allyl fluoride is used in the food industry for the detection of ionic pollutants . Ionic pollutants can pose a risk to human health and their detection is crucial for ensuring food safety .

Method of Application: Electrochemical sensors based on potentiometry are used for the accurate determination of ion concentrations in food . Allyl fluoride can be used in these sensors due to its unique properties .

Results and Outcomes: These sensors provide an affordable and accessible method for the accurate determination of ion concentrations in food, contributing to improved food safety .

Application in Cosmetic Industry

Allyl fluoride is used in the cosmetic industry in the production of polymers . Polymers represent a major class of ingredients used in cosmetics and personal care products .

Method of Application: Allyl fluoride is used in the synthesis of these polymers, which are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, skin-feel beneficial agents, and antimicrobials .

Results and Outcomes: The use of polymers in cosmetics is highly developed, and innovative advances in polymer science and nanoscience are driving the creation of scientifically sophisticated products .

Allyl fluoride is an organic compound with the chemical formula C₃H₅F. It is a colorless liquid that is notable for its unique structure, featuring a vinyl group (C=C) adjacent to a fluorinated carbon atom. This compound serves as a valuable building block in organic synthesis due to its reactivity and ability to participate in various chemical transformations. Allyl fluoride is particularly interesting because the presence of the fluorine atom can significantly influence its chemical behavior compared to other allylic compounds.

Allyl fluoride can be synthesized through several methods:

- Direct Fluorination: This method involves the reaction of allylic compounds with fluorinating agents such as tetraalkylammonium or metal fluorides .

- Vinylogous Fluorination: A silver-catalyzed vinylogous fluorination of vinyl diazoacetates can generate allyl fluoride .

- Cross-Metathesis: This involves the reaction of allyltrimethylsilane with various olefins under metathesis conditions to produce allylic fluorides .

Allyl fluoride has diverse applications in organic synthesis and medicinal chemistry:

- Building Block: It serves as a precursor for synthesizing more complex organic molecules.

- Pharmaceuticals: Derivatives of allyl fluoride are explored for their potential therapeutic properties.

- Chemical Research: The compound is used in studies related to C–F bond activation and substitution reactions

Studies on the interactions of allyl fluoride with other compounds reveal its unique reactivity profile. For instance, it has been shown to undergo autocatalytic decomposition when stored in glass vessels due to interactions with the glass surface, leading to the formation of by-products like hydrogen fluoride

Allyl fluoride shares structural similarities with several other compounds but exhibits unique properties due to its fluorine atom. Here are some comparable compounds:

Compound Structure Unique Features Allyl chloride C₃H₅Cl More stable than allyl fluoride; less reactive towards nucleophiles. Allyl bromide C₃H₅Br Similar reactivity but generally more stable than allyl fluoride. Vinyl fluoride C₂H₃F Lacks the allylic position; primarily used in polymer synthesis. Propylene oxide C₃H₆O A cyclic ether; different reactivity profile compared to allylic compounds. Allyl fluoride's distinct reactivity, particularly its susceptibility to nucleophilic attack and elimination reactions, sets it apart from these similar compounds, making it a valuable tool in synthetic organic chemistry.

The exploration of fluorinated organic compounds dates to the early 20th century, with foundational work on elemental fluorine and its reactivity. While allyl fluoride itself is not directly cited in early historical accounts, its synthesis and utility are rooted in broader developments in organofluorine chemistry. Key milestones include:

- Halogen Exchange Reactions: Pioneering work by Borodin (1862) on nucleophilic substitution laid the groundwork for fluorination strategies.

- Industrial Fluorination: The discovery of chlorofluorocarbons (CFCs) and fluoropolymers (e.g., PTFE) in the mid-20th century highlighted the potential of fluorinated compounds.

- Catalytic Fluorination: Modern methods, such as palladium- and iridium-catalyzed allylic fluorination, have enabled precise synthesis of allyl fluoride derivatives.

Allyl fluoride’s development aligns with the evolution of fluorination techniques, particularly in transition metal-catalyzed reactions that bypass traditional direct fluorination challenges.

Fundamental Chemical Properties

Allyl fluoride exhibits distinct physical and chemical characteristics that underpin its reactivity.

Table 1: Key Physical Properties of Allyl Fluoride

Property Value Source Molecular Formula C₃H₅F CAS Registry Number 818-92-8 Molecular Weight 60.07 g/mol Boiling Point -10°C Density 0.7640 g/cm³ Dipole Moment 1.76 D Structural Features:

- Allyl fluoride adopts a planar structure with a C–F bond in a terminal position, facilitating nucleophilic substitution and participation in π-allyl intermediates.

- Its low boiling point and volatility necessitate careful handling in synthetic protocols.

Reactivity:

- Nucleophilic Substitution: Allyl fluoride undergoes halide exchange (e.g., with AgF or PdF₂) to form intermediates critical for C–F bond formation.

- Cross-Metathesis: Reacts with allyltrimethylsilane to form fluorinated allyl silanes, which are fluorodesilylated to yield complex fluorides.

- Catalytic Fluorination: Acts as a substrate in palladium-catalyzed allylic fluorination, enabling regioselective fluorination of unsaturated systems.

Role in Organofluorine Chemistry

Allyl fluoride serves as a versatile synthon in constructing fluorinated molecules, leveraging its unique electronic and steric properties.

Catalytic Fluorination Methods

Palladium-Catalyzed Allylic Fluorination

- Mechanism: Pd(0)/Pd(II) catalysis facilitates the formation of π-allyl intermediates, which undergo nucleophilic attack by fluoride (e.g., AgF or PdF₂).

- Regioselectivity: Reactions with allylpalladium chlorides yield trans-configured fluorides via inversion of configuration, as demonstrated in studies with dichloromethane.

- Scope: Enables enantioselective synthesis of cyclic allylic fluorides using Trost bisphosphine ligands.

Iridium-Catalyzed Fluorination of Allylic Carbonates

- Reagents: TBAF·4tBuOH as fluoride source and [Ir(COD)Cl]₂ as catalyst achieve E/Z-selective fluorination.

- Applications: Converts branched and linear allylic carbonates to fluorides with >20:1 regioselectivity, preserving stereochemical integrity.

Synthetic Applications

Key Advantages:

π-Allyl Metal Intermediate Formation

The formation of π-allyl metal intermediates represents a fundamental mechanistic pathway in transition metal-catalyzed allylic fluorination reactions. Extensive research has established that these intermediates serve as key electrophilic species in carbon-fluorine bond formation processes [1] [2].

Structural Characteristics and Bonding

π-Allyl metal complexes commonly adopt the η³-binding mode, where all three carbon atoms of the allyl fragment coordinate to the metal center [3]. In the context of allylic fluorination, palladium complexes predominate due to their favorable electronic properties and stability. The η³-allyl group functions as an LX-type ligand in the Green classification scheme, serving as a 3-electron donor in neutral electron counting and a 4-electron donor in ionic electron counting [3].

The structural features of these intermediates have been extensively characterized through X-ray crystallography and nuclear magnetic resonance spectroscopy. For allylpalladium complexes with phosphine ligands, the substituted allyl terminus typically adopts a trans configuration relative to the phosphorus atom, as confirmed by examination of proton-phosphorus nuclear magnetic resonance coupling constants [1]. The metrical parameters indicate that C-C bond lengths within the allyl fragment range from 1.388 to 1.426 Å, while Pd-C bond distances vary from 2.115 to 2.277 Å, reflecting the delocalized nature of the π-allyl bonding [1].

Dynamic Behavior and Isomerization

π-Allyl metal intermediates exhibit characteristic dynamic behavior in solution, particularly through η¹-η³-η¹ rearrangement processes [4]. This fluxional behavior has been observed in allylpalladium complexes with tridentate phosphine ligands, where a five-coordinate structure with phosphine ligands in axial positions is proposed for the η³-allyl intermediate. The activation energy for this dynamic process has been determined to be approximately 53.8 kilojoules per mole through variable-temperature nuclear magnetic resonance studies [4].

The stereochemical consequences of this fluxionality are significant for asymmetric fluorination reactions. The interconversion between different coordination modes can lead to erosion of stereochemical information unless appropriately controlled by chiral ligands or reaction conditions [5].

Fluoride Nucleophile Activation Mechanisms

The activation of fluoride nucleophiles in transition metal-catalyzed systems represents a critical mechanistic consideration, as fluoride exhibits unique reactivity patterns compared to other halide nucleophiles [6] [7].

Solvation Effects and Nucleophile Strength

Fluoride nucleophilicity is profoundly influenced by solvation effects, particularly in protic versus aprotic solvents [8] [9]. In polar protic solvents, fluoride forms strong hydrogen bonds with solvent molecules, leading to tight solvation shells that significantly diminish nucleophilicity [8]. This strong solvation arises from the high charge density of the fluoride anion and its capacity for hydrogen bonding interactions.

Conversely, in polar aprotic solvents such as acetonitrile and dimethylformamide, fluoride exhibits enhanced nucleophilicity due to reduced solvation. However, even in these media, the nucleophilicity of fluoride remains lower than that of larger halides such as chloride and bromide [10]. Experimental studies have established nucleophilicity parameters for fluoride in various solvent systems, with values following the trend: aprotic solvents > alcoholic solvents > aqueous media [9].

Metal-Fluoride Interactions

Transition metal complexes play crucial roles in fluoride activation through coordination and Lewis acid-base interactions [11]. Silver fluoride, commonly employed as a fluoride source in allylic fluorination reactions, forms coordination complexes with phosphine ligands that enhance fluoride solubility and reactivity [1]. These phosphine-silver fluoride complexes function as discrete nucleophilic species, with the silver center serving to activate the fluoride through polarization of the metal-fluoride bond.

Computational studies have revealed that fluoride binding to metal centers results in substantial stabilization energies. For example, fluoride adduct formation with heterodinuclear transition metal complexes yields stabilization energies ranging from -15.5 to -16.2 kilojoules per mole, indicating strong thermodynamic favorability for metal-fluoride coordination [12] [13].

Hydrogen Bonding Activation

Recent developments in asymmetric nucleophilic fluorination have highlighted the importance of hydrogen bonding interactions in fluoride activation [7] [14]. Chiral bis-urea catalysts can form tridentate hydrogen bonding complexes with fluoride from cesium fluoride, rendering the nucleophile both soluble and reactive while simultaneously inducing asymmetry [7]. This approach represents a significant advancement in the field, as it enables the use of inorganic fluoride salts in enantioselective transformations.

The hydrogen bonding activation mechanism operates through simultaneous complexation and activation, where multiple hydrogen bond donors coordinate to the fluoride anion, reducing its solvation requirements and enhancing its nucleophilic character. Computational modeling has demonstrated that these hydrogen bonding interactions can lower activation barriers for nucleophilic substitution by several kilojoules per mole [14].

Stereochemical Control in Asymmetric Fluorination

Stereochemical control in asymmetric allylic fluorination reactions represents one of the most challenging aspects of organofluorine synthesis, requiring precise manipulation of both electronic and steric factors to achieve high levels of enantioselectivity [15] [16].

Chiral Ligand Design and Structure-Activity Relationships

The development of effective chiral ligands for asymmetric allylic fluorination has focused primarily on bidentate phosphine systems with large bite angles [2] [17]. The Trost naphthyl ligand system has emerged as particularly effective, delivering branched allylic fluorides with greater than 95% enantiomeric excess in cyclic substrate systems [2]. The success of these ligands stems from their ability to create well-defined chiral environments around the metal center while maintaining the electronic properties necessary for efficient catalysis.

Bite angle optimization plays a crucial role in determining both regioselectivity and enantioselectivity. Ligands with bite angles exceeding 100° generally favor formation of branched products over linear isomers, with regioselectivity ratios exceeding 20:1 in optimal cases [17]. This selectivity enhancement arises from the geometric constraints imposed by the large bite angle, which directs nucleophilic attack toward the more substituted terminus of the π-allyl intermediate.

Mechanism of Enantiodifferentiation

Computational studies have revealed that the enantiodetermining step in asymmetric allylic fluorination involves attack of the fluoride nucleophile on the π-allyl metal intermediate [1]. The transition states for these processes are characterized as late and product-like, with carbon-fluorine bond lengths of approximately 1.78-1.82 Å in the transition structure [1]. This late transition state character suggests that factors influencing product stability significantly impact the relative energies of competing pathways.

The Lloyd-Jones and Norrby stereochemical model provides a framework for understanding enantioselectivity in these systems [17]. According to this model, the chiral ligand can direct regioselective allylic substitution through hydrogen bond donation to the nucleophile, with fluoride being particularly well-suited due to its strong hydrogen bond acceptor properties [17].

Influence of Reaction Conditions

Solvent selection profoundly impacts both the efficiency and stereochemical outcome of asymmetric allylic fluorination reactions [17]. Nonpolar solvents such as toluene afford optimal enantioselectivities due to enhanced ion pairing between the chiral catalyst and the substrate-nucleophile complex. The reduced solvation in these media allows for more intimate contact between the chiral ligand and the reacting species, leading to improved stereochemical communication.

Temperature effects follow predictable trends, with lower temperatures generally favoring higher enantioselectivities due to increased energy differences between competing transition states. However, the balance between reaction rate and selectivity must be carefully optimized, as overly low temperatures can lead to incomplete reactions or catalyst deactivation.

Computational Modeling of Reaction Dynamics

Computational modeling has provided unprecedented insights into the detailed mechanisms of allylic fluorination reactions, enabling the identification of key intermediates and transition states that are experimentally inaccessible [1] [18].

Density Functional Theory Calculations

Comprehensive density functional theory studies employing the M06 functional and polarizable continuum model have been conducted to elucidate the mechanistic pathways in palladium-catalyzed allylic fluorination [1]. These calculations reveal that the reaction proceeds through a homobimetallic mechanism involving neutral allylpalladium fluoride as the nucleophile and cationic allylpalladium complex as the electrophile.

The calculated activation barriers for carbon-fluorine bond formation range from 8 to 25 kilojoules per mole, depending on the specific reaction pathway and substitution pattern [1]. Importantly, the computational predictions show excellent agreement with experimental regioselectivity data, with calculated ΔΔG‡ values matching experimental values within 1-2 kilojoules per mole for multiple substrate systems.

Transition State Geometries and Energetics

Analysis of computed transition state structures reveals several important features of the carbon-fluorine bond formation process [1]. The transition states are characterized as late and product-like, with significant rotation of the olefin away from the reactant-like η³-allyl configuration toward an η²-olefin product complex. This geometric reorganization occurs concurrently with carbon-fluorine bond formation, suggesting a highly concerted process.

The late nature of these transition states has important implications for understanding regioselectivity patterns. According to the Hammond postulate, factors that stabilize the products should influence the relative transition state energies. Indeed, calculated product stability differences correlate well with observed regioselectivity trends across different substrate classes [1].

Solvent Effects and Ion Pairing

Computational modeling has highlighted the critical importance of solvent effects in allylic fluorination reactions [1]. Geometry optimizations performed in toluene using the polarizable continuum model demonstrate that explicit inclusion of solvent effects is necessary to locate viable transition states for fluoride attack on π-allyl intermediates. In gas-phase calculations, these transition states cannot be successfully optimized, emphasizing the role of solvation in stabilizing the charged species involved in the reaction.

Ion pairing between cationic allylpalladium species and fluoride counterions emerges as a key stabilizing factor in nonpolar solvents. The computational results suggest that tight ion pairs are formed in low-dielectric media, which enhances the reactivity of both the electrophilic and nucleophilic components of the reaction.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling experiments have proven invaluable for elucidating detailed mechanistic features of allylic fluorination reactions, providing insights into rate-determining steps, reaction pathways, and stereochemical outcomes [19] [20] [21].

Kinetic Isotope Effect Studies

Deuterium kinetic isotope effect measurements have been employed to identify rate-determining steps in palladium-catalyzed allylic carbon-hydrogen activation reactions [22]. For allylic fluorination processes, kinetic isotope effect values ranging from 2.0 to 2.5 have been observed, indicating that carbon-hydrogen bond cleavage contributes significantly to the overall reaction barrier [23] [21].

These isotope effects exceed those attributable solely to hyperconjugative stabilization of carbocationic intermediates, thus excluding mechanisms involving rate-determining formation of discrete fluorinated carbocationic species [21]. Instead, the observed values are consistent with involvement of carbon-hydrogen bond cleavage in an asynchronous rate-determining transition state, either in a one-step process or following initial reversible formation of an alkene-electrophile π-complex.

Positional Isotope Exchange Studies

¹⁸F-fluoride isotope exchange studies have provided insights into the reversibility and selectivity of fluorination reactions [24] [25]. These experiments demonstrate that allylic fluorination reactions can proceed through isotope exchange pathways under appropriate conditions, with radiochemical yields of 20-35% achievable for peptide substrates within 30-minute reaction periods [26].

The isotope exchange approach offers significant advantages for mechanistic studies, as it enables real-time monitoring of reaction progress and identification of kinetic versus thermodynamic products. High specific activities exceeding 40 gigabecquerels per micromole can be achieved, making these methods suitable for both mechanistic investigations and practical radiopharmaceutical synthesis [26].

Stereochemical Isotope Effects

Studies utilizing trideuterated substrates have revealed that carbon-hydrogen bond cleavage plays a crucial role in the enantiodetermining step of asymmetric allylic fluorination [21]. When trideuterated substrate is subjected to standard fluorination conditions, significantly diminished enantioselectivity (83% versus 93% enantiomeric excess) is observed compared to unlabeled substrate, implicating carbon-hydrogen bond cleavage in the stereochemical outcome.

This finding suggests that chiral anion catalysis operates through enantiodetermining deprotonation, representing the microscopic reverse of the protonation processes typically associated with chiral acid catalysts [21]. The observation provides important mechanistic insights into how chirality is transmitted from the catalyst to the product in these transformations.

Mechanistic Implications for Catalyst Design

The isotope labeling studies collectively support a mechanism in which carbon-fluorine bond formation and carbon-hydrogen bond cleavage occur in a concerted enantiodetermining transition state [21]. This mechanistic understanding has important implications for catalyst design, as it emphasizes the need for chiral catalysts that can effectively differentiate between enantiotopic hydrogen atoms during the deprotonation process.

The insights gained from isotope labeling experiments have guided the development of improved catalyst systems, including hydrogen bonding phase-transfer catalysts that can simultaneously activate fluoride nucleophiles and provide chiral environments for enantiodifferentiation [7]. These advances represent significant progress toward practical asymmetric fluorination methods for complex organic synthesis.

XLogP3

1.2Boiling Point

-3.0 °COther CAS

818-92-8Wikipedia

3-FluoropropeneDates

Last modified: 08-15-2023